An In-depth Technical Guide to the Physicochemical Properties of 1-(Difluoromethyl)-1H-1,2,4-triazole
An In-depth Technical Guide to the Physicochemical Properties of 1-(Difluoromethyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 1-(difluoromethyl)-1H-1,2,4-triazole, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. The strategic incorporation of a difluoromethyl group onto the 1,2,4-triazole scaffold can significantly modulate its biological activity and pharmacokinetic profile. Understanding its fundamental physicochemical characteristics is therefore paramount for its effective application in research and development.
This document moves beyond a simple data sheet, offering insights into the experimental determination of these properties and discussing the implications of the difluoromethyl moiety on the molecule's behavior.
Chemical Identity and Core Structure
1-(Difluoromethyl)-1H-1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms, with a difluoromethyl group attached to one of the nitrogen atoms.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-(difluoromethyl)-1,2,4-triazole | [PubChem][1] |
| CAS Number | 95759-01-6 | [American Elements][2] |
| Chemical Formula | C₃H₃F₂N₃ | [American Elements][2] |
| Molecular Weight | 119.07 g/mol | [PubChem][1] |
| Canonical SMILES | C1=NN(C=N1)C(F)F | [PubChem][1] |
| InChI Key | USILYQYHSFLAST-UHFFFAOYSA-N | [PubChem][1] |
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Figure 2: Workflow for Boiling Point Determination.
Lipophilicity: The Role of the Difluoromethyl Group
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. For 1-(difluoromethyl)-1H-1,2,4-triazole, the computed XLogP3 value is 0.9, indicating a moderate level of lipophilicity.[1]
Expert Insight: The difluoromethyl group is considered a lipophilic hydrogen bond donor. While the fluorine atoms increase the molecule's polarity, the overall effect of replacing two hydrogen atoms with fluorine atoms on a methyl group often leads to an increase in lipophilicity compared to the non-fluorinated analog. This property is crucial in drug design for enhancing membrane permeability.
Acidity/Basicity (pKa): An Estimation
The pKa value(s) of 1-(difluoromethyl)-1H-1,2,4-triazole have not been experimentally determined. However, we can infer its properties based on the parent 1,2,4-triazole and the electronic effects of the difluoromethyl group. 1,2,4-triazole is amphoteric, with a pKa for the protonated form of approximately 2.2 and a pKa for the neutral form of about 10.3.
Expert Insight: The strongly electron-withdrawing difluoromethyl group is expected to decrease the basicity of the triazole ring, meaning the pKa of the protonated form will be significantly lower than 2.2. This is due to the inductive effect of the fluorine atoms, which destabilizes the positive charge on the protonated ring. Conversely, the acidity of the remaining N-H proton in the tautomeric form (if present) would be expected to increase. This modulation of pKa can have profound effects on a drug candidate's ionization state at physiological pH, impacting its solubility and ability to interact with biological targets.
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol describes a general method for determining the pKa of a weakly basic compound.
Materials:
-
pH meter with a calibrated electrode
-
Burette
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Solution of 1-(difluoromethyl)-1H-1,2,4-triazole of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture)
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Prepare a solution of 1-(difluoromethyl)-1H-1,2,4-triazole of a known concentration.
-
Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode. Position the burette containing the standardized HCl solution above the beaker.
-
Initial pH: Record the initial pH of the solution.
-
Titration: Add the HCl solution in small, precise increments. After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Equivalence Point: Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa can be determined from the half-equivalence point, where half of the base has been neutralized. The pH at this point is equal to the pKa of the conjugate acid.
Figure 3: Logical flow for pKa determination via titration.
Solubility: Qualitative Assessment
Experimental Protocol: Qualitative Solubility Determination
Materials:
-
Small test tubes
-
A range of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Sample of 1-(difluoromethyl)-1H-1,2,4-triazole
Procedure:
-
Add approximately 10 mg of the compound to a test tube.
-
Add 1 mL of the solvent to be tested.
-
Vortex or shake the test tube vigorously for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
Classify the solubility as "soluble," "partially soluble," or "insoluble."
Spectroscopic and Structural Data
Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: A reported ¹H NMR spectrum for 1-(difluoromethyl)-1H-1,2,4-triazole shows the following key signals:
-
A triplet at δ 7.22 ppm (¹JHF ≈ 55-60 Hz), corresponding to the proton of the difluoromethyl group.
-
Two singlets at δ 8.00 and 8.48 ppm, corresponding to the two protons on the triazole ring.
Expert Insight: The triplet splitting pattern for the CHF₂ proton is due to coupling with the two equivalent fluorine atoms. The downfield chemical shifts of the triazole protons are characteristic of their location in an electron-deficient aromatic ring.
¹³C NMR (Predicted): Based on the structure and known chemical shifts for similar compounds, the predicted ¹³C NMR spectrum would show:
-
A signal for the difluoromethyl carbon, likely appearing as a triplet due to one-bond C-F coupling, in the range of 110-120 ppm.
-
Signals for the two triazole ring carbons in the aromatic region, typically between 140 and 160 ppm.
¹⁹F NMR (Predicted): The ¹⁹F NMR spectrum is expected to show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, split by the geminal proton.
Mass Spectrometry
Predicted mass-to-charge ratios for various adducts of 1-(difluoromethyl)-1H-1,2,4-triazole can be found in public databases, which are useful for confirming the molecular weight and fragmentation patterns.[3]
Synthesis of 1-(Difluoromethyl)-1H-1,2,4-triazole
The synthesis of 1-(difluoromethyl)-1H-1,2,4-triazole typically involves the N-difluoromethylation of 1,2,4-triazole. Several methods for the difluoromethylation of N-heterocycles have been reported in the literature. A common approach involves the reaction of the heterocycle with a difluorocarbene precursor.
Representative Synthetic Protocol: N-Difluoromethylation using Chlorodifluoromethane
This protocol is a general representation of a plausible synthetic route.
Materials:
-
1,2,4-triazole
-
Chlorodifluoromethane (Freon 22)
-
A strong base (e.g., potassium hydroxide)
-
A phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
A suitable solvent (e.g., a mixture of an organic solvent and water)
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel, combine 1,2,4-triazole, the base, the phase-transfer catalyst, and the solvent system.
-
Addition of Difluoromethylating Agent: Cool the reaction mixture and carefully introduce chlorodifluoromethane.
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring for a specified period. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. The reaction mixture is then typically diluted with water and extracted with an organic solvent.
-
Purification: The combined organic layers are dried and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield 1-(difluoromethyl)-1H-1,2,4-triazole.
Figure 4: General synthetic workflow for 1-(Difluoromethyl)-1H-1,2,4-triazole.
Conclusion
1-(Difluoromethyl)-1H-1,2,4-triazole possesses a unique combination of physicochemical properties driven by the electronic influence of the difluoromethyl group. Its moderate lipophilicity and expected altered basicity compared to the parent triazole make it an attractive scaffold for the design of novel bioactive molecules. This guide provides a foundational understanding of these properties and offers standardized protocols for their experimental determination, empowering researchers to effectively utilize this compound in their scientific endeavors. Further experimental investigation into its solubility and pKa is warranted to complete its physicochemical profile.
References
Sources
- 1. americanelements.com [americanelements.com]
- 2. Synthesis of 3-(tri/difluoromethyl)-1H-1,2,4-triazol-5(4H)-ones via the cyclization of hydrazinecarboxamides with tri/difluoroacetic anhydride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
